
1-(4-chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C23H27ClN2O3S and its molecular weight is 446.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(4-chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopentanecarboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopentanecarboxamide core attached to a sulfonyl group, which is further substituted with a 3,4-dihydroisoquinoline moiety and a 4-chlorophenyl group. This unique structure is believed to contribute to its diverse biological effects.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Notably, it has been shown to inhibit certain enzymes and modulate signaling pathways associated with neuroinflammation and neuroprotection.
Target Enzymes
- 17β-Hydroxysteroid Dehydrogenases : The compound exhibits inhibitory activity against this enzyme, which plays a crucial role in steroid metabolism.
- Cyclooxygenase-2 (COX-2) : It has been identified as a selective inhibitor of COX-2, which is implicated in inflammatory processes .
Neuroprotective Effects
Research indicates that the compound may have neuroprotective properties, particularly in models of neuroinflammation. In studies involving lipopolysaccharide (LPS)-induced inflammation, the compound significantly reduced the production of pro-inflammatory cytokines and nitric oxide in microglial cells, thereby protecting dopaminergic neurons from degeneration .
Antibacterial Activity
The compound has also demonstrated moderate antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. In vitro studies indicated strong inhibition of bacterial growth, suggesting potential applications in treating bacterial infections .
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory properties:
- Acetylcholinesterase (AChE) : It showed strong inhibitory activity against AChE, which is significant for conditions like Alzheimer's disease.
- Urease : The compound exhibited potent urease inhibition, with IC50 values comparable to existing urease inhibitors .
Case Studies and Research Findings
科学的研究の応用
Pharmacological Properties
a. TRPA1 Antagonism
One of the primary applications of this compound is its role as a TRPA1 antagonist . TRPA1 (Transient Receptor Potential Ankyrin 1) is a receptor that plays a crucial role in pain sensation and inflammatory responses. Compounds that inhibit TRPA1 have potential therapeutic applications in treating conditions such as:
- Atopic dermatitis
- Chronic pain syndromes
- Inflammatory bowel disease
In preclinical studies, the compound demonstrated significant efficacy in reducing pain responses in models that simulate inflammatory conditions. For instance, topical application in a cinnamaldehyde flare study provided proof of pharmacology, indicating its potential as a treatment modality for dermatological conditions associated with pain and inflammation .
b. Structure-Activity Relationship Studies
The compound has been subjected to extensive structure-activity relationship (SAR) studies. These studies aim to identify how modifications to the chemical structure influence biological activity. Notably, variations in the sulfonyl and cyclopentanecarboxamide moieties have been linked to enhanced potency and selectivity against TRPA1 receptors .
Synthesis and Characterization
The synthesis of 1-(4-chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopentanecarboxamide typically involves multi-step organic reactions:
- Starting Materials : The synthesis often begins with commercially available precursors such as 4-chlorophenyl derivatives and isoquinoline-based compounds.
- Key Reactions : Key synthetic steps include sulfonation, cyclization, and carboxamide formation.
- Characterization Techniques : Characterization of the synthesized compounds is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm structure and purity .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
Case Study 1: Efficacy in Pain Models
In a study assessing the efficacy of TRPA1 antagonists, this compound was tested against established models of acute and chronic pain. Results indicated a significant reduction in pain scores compared to control groups, demonstrating its potential for clinical applications in pain management .
Case Study 2: Dermatological Applications
A clinical trial evaluated the effectiveness of topical formulations containing this compound for treating atopic dermatitis. Patients reported marked improvements in symptoms such as itching and inflammation after consistent application over several weeks .
特性
IUPAC Name |
1-(4-chlorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN2O3S/c24-21-9-7-20(8-10-21)23(12-3-4-13-23)22(27)25-14-16-30(28,29)26-15-11-18-5-1-2-6-19(18)17-26/h1-2,5-10H,3-4,11-17H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSFREKJMCAJQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCCS(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。